molecular formula C18H19N5O B2651923 N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1421505-27-2

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2651923
CAS RN: 1421505-27-2
M. Wt: 321.384
InChI Key: CWDMHQSAWMWDGD-UHFFFAOYSA-N
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Description

“N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is a complex organic compound. It contains a pyrrole ring, which is known to be a biologically active scaffold possessing a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .

Scientific Research Applications

Histone Deacetylase Inhibition in Cancer Therapy

One significant application of compounds related to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is as histone deacetylase (HDAC) inhibitors. The compound MGCD0103, similar in structure, has been reported to selectively inhibit HDACs 1-3 and 11, influencing cancer cell proliferation, inducing histone acetylation, p21 protein expression, cell cycle arrest, and apoptosis. This compound has shown promise in clinical trials as an anticancer drug (Zhou et al., 2008).

Capillary Electrophoresis in Drug Analysis

This compound and its related compounds have applications in analytical chemistry, particularly in nonaqueous capillary electrophoresis. This technique is used for separating and analyzing compounds like imatinib mesylate and its related substances, showcasing its utility in quality control and drug analysis (Ye et al., 2012).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Compounds similar to this compound have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting both enzymes simultaneously for potential antitumor activities. These compounds have shown inhibition against human TS and DHFR, suggesting their use as antitumor agents (Gangjee et al., 2003; Gangjee et al., 2000; Gangjee et al., 2007).

Synthesis of Novel Pyrazolopyrimidines as Anticancer Agents

Another application is in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds show potential as anticancer agents, offering a new avenue for therapeutic development (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is likely to be complex and could involve interactions with multiple biological targets. For instance, some compounds underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Future Directions

The future directions for research on “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” could include further studies on its synthesis, characterization, and biological activity. These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-14-21-16(13-17(22-14)23-11-5-6-12-23)19-9-10-20-18(24)15-7-3-2-4-8-15/h2-8,11-13H,9-10H2,1H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDMHQSAWMWDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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